3,5-Diamino-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,9-10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWUVCLZVAITFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288576 | |

| Record name | 3,5-diamino-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-36-9 | |

| Record name | 6633-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-diamino-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Diamino-4-methylbenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,5-Diamino-4-methylbenzoic Acid

Introduction

This compound is a valuable aromatic compound featuring a unique substitution pattern of two electron-donating amino groups and an electron-withdrawing carboxylic acid moiety.[1] This structure makes it a highly sought-after intermediate in the synthesis of complex organic molecules, including pharmaceuticals, high-performance polymers, and specialized dyes and pigments.[2][3] Its utility as a building block in organic synthesis stems from the versatile reactivity of its functional groups, which allows for the construction of novel chemical entities for diverse scientific and industrial applications.[2]

This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound. The synthesis is logically divided into two primary stages: the dinitration of a commercially available starting material, followed by the catalytic reduction of the resulting dinitro intermediate. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and present quantitative data to guide researchers in the successful execution of this synthesis.

Part 1: Synthesis of 4-Methyl-3,5-dinitrobenzoic Acid via Electrophilic Dinitration

The initial step in the synthesis is the introduction of two nitro groups onto the aromatic ring of 4-methylbenzoic acid (p-toluic acid). This transformation is achieved through an electrophilic aromatic substitution reaction using a potent nitrating agent.

Mechanistic Insight and Strategic Considerations

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

-

Methyl Group (-CH₃): As an alkyl group, it is an activating, ortho, para-director. It donates electron density to the ring, making the positions ortho (C3, C5) and para (C6, relative to the carboxyl group) to it more nucleophilic and susceptible to electrophilic attack.

-

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director. It withdraws electron density from the ring, making the positions meta (C3, C5) to it the least deactivated sites for electrophilic attack.[4]

In the case of 4-methylbenzoic acid, both groups direct incoming electrophiles to the same positions: C3 and C5. The methyl group directs ortho to itself (C3, C5), and the carboxylic acid group directs meta to itself (C3, C5). This confluence of directing effects strongly favors the formation of the 3,5-disubstituted product.

However, introducing two nitro groups onto the ring requires overcoming significant electronic deactivation. After the first nitration (forming 4-methyl-3-nitrobenzoic acid), the ring is strongly deactivated by both the carboxylic acid and the newly added nitro group.[5] Therefore, forcing reaction conditions—typically a mixture of fuming nitric acid and concentrated sulfuric acid, known as "mixed acid"—are essential to generate a high concentration of the powerful nitronium ion (NO₂⁺) electrophile and drive the second nitration to completion.[6][7][8]

Caption: Figure 1. Mechanism of Electrophilic Nitration.

Experimental Protocol: Dinitration of 4-Methylbenzoic Acid

Disclaimer: This protocol involves highly corrosive and exothermic reactions. It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 60 mL of concentrated sulfuric acid (H₂SO₄).

-

Substrate Dissolution: Cool the flask in an ice-water bath. Slowly add 13.6 g (0.1 mol) of 4-methylbenzoic acid to the stirred sulfuric acid. Continue stirring until all the solid has dissolved. Maintain the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 15 mL of fuming nitric acid (HNO₃) to 25 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 4-methylbenzoic acid over 30-45 minutes.[9] It is critical to maintain the internal reaction temperature between 5 °C and 15 °C throughout the addition.[4]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 2 hours to ensure dinitration.

-

Work-up and Isolation: Carefully pour the warm reaction mixture onto 400 g of crushed ice in a large beaker with vigorous stirring. A pale yellow precipitate will form.

-

Filtration and Washing: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.

-

Purification: The crude 4-methyl-3,5-dinitrobenzoic acid can be purified by recrystallization from an ethanol-water mixture to yield a crystalline solid.[9]

Data Presentation: Dinitration Reaction

| Parameter | Value | Reference |

| Starting Material | 4-Methylbenzoic Acid | - |

| Product | 4-Methyl-3,5-dinitrobenzoic Acid | [10] |

| Molar Ratio (Substrate:HNO₃) | ~1 : 3.5 | [6][7] |

| Reaction Temperature | 5-15 °C (addition), 60-70 °C (heating) | [4][11] |

| Reaction Time | ~3 hours | [11] |

| Expected Yield | 65-75% | - |

| Melting Point of Product | 155-158 °C | [10] |

Part 2: Reduction to this compound

The second stage of the synthesis involves the reduction of the two nitro groups on the intermediate compound to the corresponding primary amino groups, yielding the final product.

Rationale for Reduction Method: Catalytic Hydrogenation

While several methods exist for the reduction of aromatic nitro compounds, catalytic hydrogenation is often the preferred method in industrial and laboratory settings for its high efficiency, clean reaction profile, and operational simplicity.[12]

-

Alternative Methods: Reduction using metals like iron, tin, or zinc in acidic media is effective but generates large amounts of metallic sludge, leading to significant environmental and disposal issues.[12]

-

Catalytic Hydrogenation: This method employs a catalyst (e.g., Raney Nickel, Palladium on Carbon) and hydrogen gas (H₂) to reduce the nitro groups.[13] It is highly selective for the nitro group, typically leaving other functional groups like carboxylic acids intact. The only byproduct is water, making product isolation straightforward and minimizing waste. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[14]

Caption: Figure 2. Overall Synthesis Pathway.

Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (Raney Nickel). It must be conducted in a well-ventilated area, away from ignition sources, using equipment designed for hydrogenation reactions (e.g., a Parr hydrogenator).

-

Catalyst Preparation: In a hydrogenation flask, add 22.6 g (0.1 mol) of 4-methyl-3,5-dinitrobenzoic acid and 200 mL of ethyl acetate.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add ~2.5 g of Raney Nickel (as a 50% slurry in water, washed with ethyl acetate). Caution: Raney Nickel is pyrophoric and may ignite if it dries in the air.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the system with nitrogen and then carefully introduce hydrogen gas. Pressurize the vessel to 50-100 psi of H₂.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases (usually 3-5 hours).[14]

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst on the Celite pad to dry out; keep it wet with solvent to prevent ignition.

-

Product Isolation: Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator. The remaining solid is the crude this compound.

-

Purification: The product can be recrystallized from a suitable solvent system, such as methanol/water, to obtain colorless or off-white crystals.[14]

Data Presentation: Hydrogenation Reaction

| Parameter | Value | Reference |

| Starting Material | 4-Methyl-3,5-dinitrobenzoic Acid | [10] |

| Product | This compound | [1][15] |

| Catalyst | Raney Nickel or Pd/C | [13][14] |

| Solvent | Ethyl Acetate or Ethanol/Methanol | [13][14] |

| Hydrogen Pressure | 50-100 psi (0.3-0.7 MPa) | [13][14] |

| Reaction Temperature | Room Temperature to 50 °C | [14] |

| Expected Yield | >90% | [13][14] |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the directed dinitration of 4-methylbenzoic acid followed by a clean and efficient catalytic hydrogenation. The initial nitration step leverages the synergistic directing effects of the methyl and carboxyl substituents, while requiring forcing conditions to overcome the deactivation of the aromatic ring. The subsequent reduction via catalytic hydrogenation stands out as the method of choice due to its high yield, selectivity, and environmentally benign nature. This guide provides the foundational mechanistic understanding and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.

References

- Benchchem. (n.d.). Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.

- Benchchem. (n.d.). Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid.

- PrepChem.com. (n.d.). Synthesis of (b) 3,5-Diamino-4-phenoxy-benzoic acid methyl ester.

- PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid.

- Molbase. (2024). This compound.

- Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.

- LookChem. (n.d.). Cas 6633-36-9, 3,5-diamino-4-methyl-benzoic acid.

- MySkinRecipes. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate.

- ChemicalBook. (2023). Synthesis and Application of 3,5-Dinitrobenzoic Acid.

- Google Patents. (2016). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.

- Google Patents. (2020). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.

- Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

- Google Patents. (1990). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

- Google Patents. (2009). CN101362705B - 3,5-diaminobenzoic acid preparation method.

- Sigma-Aldrich. (n.d.). 4-Methyl-3,5-dinitrobenzoic acid 98%.

- Benchchem. (n.d.). 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes.

- Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.

Sources

- 1. Cas 6633-36-9,3,5-diamino-4-methyl-benzoic acid | lookchem [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]

- 8. aiinmr.com [aiinmr.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-甲基-3,5-二硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 12. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 13. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. chemsynthesis.com [chemsynthesis.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Diamino-4-methylbenzoic acid

Abstract

3,5-Diamino-4-methylbenzoic acid is an aromatic compound featuring a benzoic acid core substituted with two amino groups and one methyl group. This unique arrangement of functional groups—a carboxylic acid, two aromatic amines, and a methyl group—imparts a distinct set of physicochemical properties that make it a molecule of interest for synthetic chemistry and materials science. This guide provides an in-depth analysis of its key properties, outlines robust experimental protocols for their determination, and offers insights into the causality behind these analytical choices, ensuring a thorough understanding for research and development applications.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure and unique identifiers. These elements are crucial for database searches, regulatory submissions, and ensuring the correct material is used in experimental work.

Chemical Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The electron-donating amino groups and the electron-withdrawing carboxylic acid group on the benzene ring influence its reactivity, polarity, and intermolecular interactions.

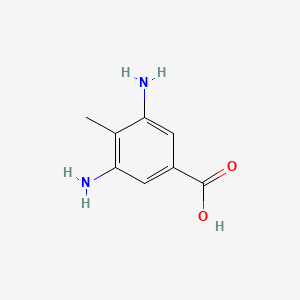

Caption: 2D structure of this compound.

Key Identifiers

For unambiguous identification, the following identifiers are critical:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6633-36-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Synonyms | 3,5-Diamino-p-toluic acid | [2] |

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological environments. The table below summarizes the core properties of this compound.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [2] |

| Melting Point | Approx. 240-245°C | [2] |

| Boiling Point | 453.3°C at 760 mmHg (Predicted) | [2] |

| Density | 1.353 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in water, slightly soluble in ethanol | [2] |

| pKa | Not experimentally determined in searches. Estimated based on similar structures. |

Experimental Protocols for Property Determination

To ensure the accuracy and reproducibility of physicochemical data, standardized and well-understood experimental protocols are essential. The following sections detail the methodologies for determining key properties of this compound.

Melting Point Determination

Principle: The melting point is a key indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities depress and broaden this range.

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt).[3]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry.[4] Place a small amount of the crystalline solid into a capillary tube, sealing one end.[5] Pack the solid to a height of 1-2 mm by tapping the sealed end on a hard surface or dropping it through a long glass tube.[3][4][5]

-

Apparatus Setup: Insert the capillary tube into the heating block of the apparatus.[4]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to find a rough range.[3]

-

Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point.[3] Begin heating at a slow, controlled rate (1-2°C/minute) as the temperature approaches the expected melting point.[3][4]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting range is T1-T2.[4]

Causality: A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement of the temperature range over which the solid-to-liquid phase transition occurs.[5]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: The solubility of a compound is governed by the "like dissolves like" principle. The presence of polar amino and carboxylic acid groups suggests solubility in polar solvents, while the aromatic ring provides nonpolar character. This molecule is amphipathic.

Protocol:

-

Initial Screening: Place approximately 10 mg of the solid into a small test tube.[6]

-

Water Solubility: Add 1 mL of deionized water. Shake vigorously for 30-60 seconds.[6][7][8] Observe if the solid dissolves completely.

-

pH Test: If soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[6][7] Given the presence of both acidic (carboxylic) and basic (amino) groups, the pH will depend on their relative strengths (pKa and pKb).

-

Acid/Base Solubility: If insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.[7][9]

-

Rationale: The basic amino groups will be protonated by HCl to form a soluble ammonium salt. The acidic carboxylic group will be deprotonated by NaOH to form a soluble carboxylate salt.

-

-

Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, and a nonpolar solvent like hexane to fully characterize the solubility profile.[8][10]

Caption: Decision workflow for systematic solubility testing.

pKa Determination via Potentiometric Titration

Principle: The pKa is the pH at which a functional group is 50% ionized. For this compound, we expect at least three pKa values: one for the carboxylic acid and one for each of the two amino groups. Potentiometric titration monitors pH changes as a titrant is added, and the inflection points on the resulting curve correspond to the pKa values.[11][12]

Protocol:

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM to 10 mM) in a suitable solvent, typically water or a water/co-solvent mixture if solubility is limited.[11][13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.[13]

-

Titration:

-

To determine the pKa of the carboxylic acid, titrate the sample with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the pKa values of the amino groups (as their conjugate acids), first acidify the sample with a known excess of strong acid (e.g., HCl) and then titrate with standardized NaOH.

-

-

Data Acquisition: Record the pH value after each incremental addition of titrant, ensuring the reading is stable before proceeding.[13]

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, which correspond to the inflection points on the titration curve.[12][13] This can be more accurately found by plotting the first derivative (ΔpH/ΔV) of the curve.

Self-Validation: The accuracy of this method is validated by the calibration of the pH meter and the use of a standardized titrant. The sharpness of the inflection points on the titration curve provides confidence in the determined pKa values.[14]

Spectroscopic Profile

While detailed spectral data was not available in the initial search, a theoretical spectroscopic profile can be predicted based on the known structure. For definitive identification, experimental acquisition of these spectra is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons, the amino protons (which may be broad and exchangeable), the methyl protons (a sharp singlet), and the carboxylic acid proton (a broad singlet at high chemical shift).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the eight unique carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the N-H stretches of the amino groups, the C=O stretch of the carboxyl group, and various C-H and C=C stretches from the aromatic ring and methyl group.

Conclusion

This compound possesses a compelling combination of functional groups that define its physicochemical properties. Its solid nature, high melting point, and amphipathic solubility are direct consequences of its molecular architecture, which allows for strong intermolecular hydrogen bonding. The protocols outlined in this guide provide a robust framework for the empirical determination and verification of these properties. A thorough characterization, grounded in these reliable experimental methods, is the cornerstone of successful research and development endeavors involving this versatile chemical intermediate.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6633-36-9, 3,5-diamino-4-methyl-benzoic acid. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Course Hero. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

YouTube. (2021). Solubility test/ Organic lab. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2004). Estimation of uncertainty in pKa values determined by potentiometric titration. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chabot College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

- 1. This compound | C8H10N2O2 | CID 245116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 6633-36-9,3,5-diamino-4-methyl-benzoic acid | lookchem [lookchem.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. saltise.ca [saltise.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diamino-4-methylbenzoic acid (CAS 6633-36-9): A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3,5-Diamino-4-methylbenzoic acid, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a detailed synthesis protocol, outline methods for its characterization, and explore its applications as a strategic building block in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Importance of this compound

This compound, also known as 3,5-Diamino-p-toluic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core with two amino groups and a methyl group, makes it a highly versatile scaffold in organic synthesis. The strategic placement of these functional groups—a carboxylic acid for amide bond formation or further derivatization, and two nucleophilic amino groups—provides multiple reaction pathways for the construction of complex heterocyclic systems.[2][3][4] This trifunctional nature is particularly valuable in the synthesis of privileged structures in medicinal chemistry, which are molecular frameworks that are known to bind to multiple biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6633-36-9 | [5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~240-245 °C | [1] |

| Boiling Point (Predicted) | 453.3 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.353 g/cm³ | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol. Expected to be soluble in polar organic solvents like DMSO and DMF. | [1] |

| IUPAC Name | This compound | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a description of the expected spectral features based on its structure and data from analogous compounds.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following signals are expected (predicted chemical shifts in DMSO-d₆):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (C2-H, C6-H) | ~6.5 - 7.0 | Singlet | 2H |

| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet | 4H |

| Methyl (-CH₃) | ~2.0 - 2.2 | Singlet | 3H |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | 1H |

The two aromatic protons are chemically equivalent due to the symmetry of the molecule and will appear as a singlet. The amino protons will likely appear as a broad singlet and their chemical shift can be concentration-dependent. The methyl protons will also be a singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Based on the structure, eight distinct signals are expected.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165 - 175 |

| C-NH₂ (C3, C5) | ~140 - 150 |

| C-CH₃ (C4) | ~115 - 125 |

| C-COOH (C1) | ~110 - 120 |

| C-H (C2, C6) | ~105 - 115 |

| -CH₃ | ~15 - 25 |

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key absorption bands are expected at the following wavenumbers:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration, broadened due to hydrogen bonding |

| N-H (Amino) | 3500 - 3300 | Symmetric and asymmetric stretching vibrations |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibration |

| C-H (Methyl) | 2980 - 2850 | Stretching vibration |

| C=O (Carboxylic Acid) | 1700 - 1680 | Stretching vibration |

| C=C (Aromatic) | 1600 - 1450 | Ring stretching vibrations |

| C-N | 1350 - 1250 | Stretching vibration |

2.2.4. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (166.18). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[6]

Synthesis and Purification

A reliable and scalable synthesis of this compound is critical for its application in research and development. A common and effective method involves a two-step process: the dinitration of p-toluic acid followed by the catalytic hydrogenation of the resulting 3,5-dinitro-4-methylbenzoic acid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocols

3.2.1. Step 1: Synthesis of 3,5-Dinitro-4-methylbenzoic acid

This protocol is adapted from a well-established procedure for the dinitration of benzoic acid.[7] The methyl group in p-toluic acid is an ortho-, para-director and is activating, while the carboxylic acid group is a meta-director and deactivating. The nitration will occur at the positions ortho to the methyl group and meta to the carboxylic acid group.

-

Materials:

-

p-Toluic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (sp. gr. 1.5)

-

Ice

-

50% Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add p-toluic acid to concentrated sulfuric acid with stirring until fully dissolved.

-

Cool the mixture to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a steam bath for 2-3 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from 50% ethanol to obtain pure 3,5-Dinitro-4-methylbenzoic acid.

-

3.2.2. Step 2: Synthesis of this compound

This step involves the reduction of the two nitro groups to amino groups using catalytic hydrogenation. This method is generally high-yielding and produces a clean product.[4][8]

-

Materials:

-

3,5-Dinitro-4-methylbenzoic acid

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 3,5-Dinitro-4-methylbenzoic acid in methanol or ethanol in a hydrogenation vessel.

-

Carefully add the 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge it with nitrogen or argon, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline solid.

Analytical Quality Control

To ensure the quality and purity of synthesized this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Workflow Diagram

Caption: General workflow for HPLC analysis of this compound.

Recommended HPLC Method

The following is a starting point for developing a robust HPLC method for the analysis of this compound, adapted from methods for similar aromatic acids.[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[9]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should provide good separation of the product from starting materials and potential by-products. The retention time and peak purity can be used to determine the identity and purity of the synthesized compound.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Precursor for Kinase Inhibitors

A significant application of diaminobenzoic acid derivatives is in the synthesis of scaffolds for kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[1,5-a]pyrimidine core is a well-known "privileged scaffold" in kinase inhibitor design. 3,5-Diamino-4-methylbenzonitrile, a closely related compound, is a precursor for these structures.[2][3] The diamino functionality can be used to construct a pyrazole ring, which is then further elaborated to form the fused pyrazolo[1,5-a]pyrimidine system. This highlights the potential of this compound in similar synthetic strategies.

Role as a Versatile Building Block

Beyond kinase inhibitors, the reactivity of this compound allows for its incorporation into a wide range of molecular architectures. The amino groups can be selectively protected and functionalized, and the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility enables the generation of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound (CAS 6633-36-9) is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with a straightforward and scalable synthesis, make it an attractive building block for medicinal chemists. Its utility as a precursor to complex heterocyclic systems, particularly those relevant to kinase inhibition, underscores its importance in the development of novel therapeutics. This guide provides the foundational technical information required for the effective utilization of this versatile compound in a research and development setting.

References

-

Separation of Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 4, 2026, from [Link]

- CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents. (n.d.).

- Kalinichenko, E., Faryna, A., Bozhok, T., & Panibrat, A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC PubMed Central.

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 4, 2026, from [Link]

-

Cas 6633-36-9,3,5-diamino-4-methyl-benzoic acid - LookChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

- Aubakirov, Y., Sassykova, L., Subramanian, S., Bhaskar, K., Otzhan, U., Amangeldi, M., Abildin, T., Zhumakanova, A., Zhussupova, A., & Zharkyn, M. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 521-529.

-

Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation. (n.d.). Retrieved January 4, 2026, from [Link]

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.).

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) - Human Metabolome Database. (n.d.). Retrieved January 4, 2026, from [Link]

-

3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Retrieved January 4, 2026, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved January 4, 2026, from [Link]

-

Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (2020, December 17). Retrieved January 4, 2026, from [Link]

-

1 H NMR chemical shifts and coupling constants of selected model compounds | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 4, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 4, 2026, from [Link]

-

3,5-DINITRO-P-TOLUIC ACID - gsrs. (n.d.). Retrieved January 4, 2026, from [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 4, 2026, from [Link]

-

Polymorphs of suberoylanilide hydroxamic acid - Patent US-8101663-B2 - PubChem - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Solubility of 4-Methylbenzoic Acid between 288 K and 370 K - ResearchGate. (2025, August 10). Retrieved January 4, 2026, from [Link]

-

This compound | C8H10N2O2 | CID 245116 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Benzoic acid, 4-methyl- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

-

One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (2023, October 24). Retrieved January 4, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved January 4, 2026, from [Link]

-

The solubility of 3,5-dinitrobenzoic acid in seven solvents. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

-

A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

-

(PDF) A Study of Pd/C Catalysts in the Liquid-phase Hydrogenation of 1,3,5-Trinitrobenzene and 2,4,6-Trinitrobenzoic Acid. Selection of Hydrogenation Conditions for Selective Production of 1,3,5-Triaminobenzene - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

-

Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. benchchem.com [benchchem.com]

- 3. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. This compound | C8H10N2O2 | CID 245116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]

- 9. rsc.org [rsc.org]

Spectroscopic Characterization of 3,5-Diamino-4-methylbenzoic Acid: A Technical Guide

Introduction

3,5-Diamino-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural features, including a benzoic acid core with two electron-donating amino groups and a methyl group, give rise to a unique electronic environment that can be elucidated through spectroscopic techniques. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from structurally related molecules, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as illustrated in the diagram below.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the symmetry of the substitution pattern on the aromatic ring. The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons in a typical deuterated solvent like DMSO-d₆. The use of DMSO-d₆ is often preferred for benzoic acids as it can solubilize the compound and allows for the observation of exchangeable protons (-COOH and -NH₂).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~6.8 - 7.2 | Singlet | 2H |

| -CH₃ (C8) | ~2.1 - 2.3 | Singlet | 3H |

| -NH₂ (N1, N2) | ~4.5 - 5.5 (broad) | Singlet (broad) | 4H |

| -COOH (C7) | >10.0 (broad) | Singlet (broad) | 1H |

Causality Behind Experimental Choices and Interpretation:

-

Solvent Selection: DMSO-d₆ is a polar aprotic solvent that is an excellent choice for this molecule. It readily dissolves the polar benzoic acid and its hydrogen-bonding capabilities slow down the exchange rate of the acidic -COOH and basic -NH₂ protons with residual water, making them observable as broad singlets.

-

Aromatic Protons (H-2, H-6): The two amino groups and the methyl group are all electron-donating groups. This results in increased electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at a relatively upfield chemical shift compared to benzene (δ 7.36 ppm). Due to the symmetrical substitution, H-2 and H-6 are chemically equivalent and are not coupled to any adjacent protons, thus they are expected to appear as a single singlet.

-

Methyl Protons (-CH₃): The methyl protons are attached to an sp²-hybridized carbon of the aromatic ring and are expected to resonate in the typical range for aryl methyl groups. The singlet multiplicity is due to the absence of adjacent protons.

-

Amino Protons (-NH₂): The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, they are typically observed as a broad singlet.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. It is expected to appear as a very broad singlet at a downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the known substituent effects of amino, methyl, and carboxyl groups on a benzene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C7) | ~168 - 172 |

| C-3, C-5 | ~145 - 150 |

| C-1 | ~128 - 132 |

| C-4 | ~120 - 125 |

| C-2, C-6 | ~110 - 115 |

| -CH₃ (C8) | ~15 - 20 |

Interpretation of Predicted ¹³C Chemical Shifts:

-

Carbonyl Carbon (C-7): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Carbons Bearing Amino Groups (C-3, C-5): The amino groups are strong electron-donating groups, which cause a significant deshielding effect on the carbons to which they are attached (ipso-carbons).

-

Quaternary Carbons (C-1 and C-4): The chemical shifts of the other quaternary carbons are influenced by the combined effects of the attached and neighboring substituents.

-

Aromatic CH Carbons (C-2, C-6): The ortho and para positions relative to the electron-donating amino groups experience increased electron density, leading to a shielding effect and an upfield shift for C-2 and C-6.

-

Methyl Carbon (C-8): The methyl carbon is expected to resonate in the typical aliphatic region.

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

The IR spectrum is instrumental in identifying the functional groups present in this compound. The following table outlines the predicted characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 (very broad) | Strong, Broad |

| N-H stretch (primary amine) | 3300-3500 | Medium, Doublet |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1550-1650 | Medium to Strong |

| C-N stretch (aromatic amine) | 1250-1350 | Medium |

Interpretation of Predicted IR Absorption Bands:

-

O-H Stretch: The O-H stretch of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding, often overlapping with the C-H stretching region.[1]

-

N-H Stretch: Primary amines typically show two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding. For aromatic carboxylic acids, this peak generally falls between 1710 and 1680 cm⁻¹.[2]

-

C=C Aromatic Stretch: The aromatic ring gives rise to characteristic C=C stretching vibrations in the 1550-1650 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the C-N bond of the aromatic amine is expected in the fingerprint region.

Experimental Protocols: A Self-Validating System

NMR Sample Preparation (Illustrative Protocol):

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently vortex the sample to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Trustworthiness of the Protocol: The use of a standard deuterated solvent and a high-field NMR instrument ensures high-resolution spectra. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

IR Spectroscopy (ATR-FTIR Protocol):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Trustworthiness of the Protocol: ATR-FTIR is a rapid and reliable technique for solid samples, requiring minimal sample preparation. The background correction is crucial for obtaining an accurate spectrum of the sample.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted below.

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The interpretations are based on established spectroscopic principles and data from analogous compounds. This information serves as a valuable resource for the identification and characterization of this molecule in research and development settings. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification is the ultimate standard for structural confirmation.

References

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC - NIH. Available at: [Link]

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts | Analytical Chemistry. Available at: [Link]

-

NMR chemical shift prediction of benzenes - Stenutz. Available at: [Link]

-

3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Available at: [Link]

-

Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study | Request PDF - ResearchGate. Available at: [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. Available at: [Link]

-

Ir Spectrum For Benzoic Acid. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. Available at: [Link]

-

3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem. Available at: [Link]

-

Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd - Modgraph. Available at: [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. Available at: [Link]

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace. Available at: [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

3,5-Diaminobenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

-

Photophysics of 3, 5-diaminobenzoic acid in pure and mixed solvents - INIS-IAEA. Available at: [Link]

-

3-Amino-4-methylbenzoic acid - the NIST WebBook. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. Available at: [Link]

-

Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha - CORE. Available at: [Link]

-

15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino - ResearchGate. Available at: [Link]

-

Chemical shifts - UCL. Available at: [Link]

-

Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. | Semantic Scholar. Available at: [Link]

-

Notes on NMR Solvents - Title. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Diamino-4-methylbenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3,5-Diamino-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document delves into the physicochemical properties of this compound, presents a detailed protocol for its solubility determination, and discusses the theoretical underpinnings of its solubility in various organic solvents.

Introduction: The Critical Role of Solubility

In the realm of chemical and pharmaceutical sciences, solubility is a fundamental physicochemical property that dictates the fate of a compound in a given system. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. For drug development, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[1] In chemical synthesis, understanding solubility is paramount for efficient reaction kinetics, product isolation, and purification. This guide focuses on this compound, an aromatic compound with both acidic and basic functional groups, making its solubility behavior complex and highly dependent on the solvent environment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential to predict and interpret its solubility. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | White crystalline solid | - |

| Melting Point | Not available | - |

| Boiling Point | 453.3 °C at 760 mmHg (Predicted) | - |

| pKa | (Predicted values would be needed) | - |

| LogP | (Predicted values would be needed) | - |

The structure of this compound, with its carboxylic acid group and two amino groups attached to a benzene ring, suggests a molecule with both polar and non-polar characteristics. The amino groups can act as hydrogen bond donors and acceptors, while the carboxylic acid group can also participate in hydrogen bonding and can ionize to form a carboxylate anion. The methyl group and the benzene ring contribute to its non-polar character. This amphiphilic nature is key to its solubility profile.

Solubility Profile: Expected Trends in Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Water | 80.1 | Moderately Soluble | The presence of multiple hydrogen bond donors and acceptors (amino and carboxylic acid groups) allows for favorable interactions with polar water molecules. However, the non-polar benzene ring and methyl group may limit high solubility. |

| Methanol | 32.7 | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the amino and carboxylic acid groups of the solute. |

| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the polar functional groups of the compound. A study on the structurally similar 3,5-Diaminobenzoic acid showed its solubility increases with temperature in ethanol. |

| Acetone | 20.7 | Moderately Soluble | Acetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the amino and carboxylic acid groups, but lacks a donor proton, which may result in slightly lower solubility compared to protic solvents. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, which should lead to good solvation of the solute. |

| N,N-Dimethylformamide (DMF) | 36.7 | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is an excellent hydrogen bond acceptor, promoting solubility. |

| Tetrahydrofuran (THF) | 7.6 | Sparingly Soluble | THF is a less polar aprotic solvent. While it can accept hydrogen bonds, its lower polarity will likely result in lower solubility compared to more polar solvents. |

| Toluene | 2.4 | Insoluble | Toluene is a non-polar aromatic solvent. The significant difference in polarity between toluene and the highly polar functional groups of this compound will result in poor solubility. |

| Hexane | 1.9 | Insoluble | Hexane is a non-polar aliphatic solvent. Due to the large polarity mismatch, the compound is expected to be insoluble in hexane. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period and then measuring the concentration of the dissolved compound in the saturated solution.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution of the solid is equal to the rate of precipitation. At this point, the solution is saturated. The undissolved solid is then separated from the solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.

Experimental Protocol

The following is a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, etc.)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution with the same solvent.

-

-

Solubility Measurement:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining solid particles, either:

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter. It is crucial to use a filter material that does not bind the compound of interest.

-

-

-

Concentration Analysis:

-

Accurately dilute the clear filtrate or supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules.

-

Polarity: The presence of the polar carboxylic acid and amino functional groups makes the molecule relatively polar. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The two amino groups and the carboxylic acid group can act as both hydrogen bond donors and acceptors. Solvents that are also capable of hydrogen bonding (e.g., water, alcohols) will be effective at solvating the molecule, leading to higher solubility.

-

Acid-Base Properties: The carboxylic acid group is acidic, while the amino groups are basic. In aqueous solutions, the pH will significantly influence solubility. At low pH, the amino groups will be protonated, forming ammonium salts, which are generally more water-soluble. At high pH, the carboxylic acid will be deprotonated to form a carboxylate salt, which is also typically more water-soluble. In organic solvents, the acid-base properties can influence interactions with acidic or basic solvents.

-

Molecular Structure: The rigid benzene ring and the non-polar methyl group contribute to the hydrophobic character of the molecule. This part of the structure will have favorable interactions with non-polar solvents through van der Waals forces, but will disfavor dissolution in highly polar solvents like water.

The overall solubility in a particular solvent is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Molecular Interactions Diagram

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is limited, a strong understanding of the compound's physicochemical properties allows for reliable prediction of its solubility behavior. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to obtain accurate and reproducible solubility data. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this compound in research, drug development, and industrial synthesis.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Avdeef, A. (2007).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Dissolution Technologies, 17(4), 35-39.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

- Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 621-625.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Diamino-4-methylbenzoic acid

Foreword

To the researchers, scientists, and drug development professionals dedicated to advancing molecular design and application, this guide offers a comprehensive examination of 3,5-Diamino-4-methylbenzoic acid. This molecule, while seemingly simple, presents a fascinating interplay of substituent effects that dictate its three-dimensional structure, conformation, and, consequently, its chemical reactivity and potential as a versatile building block. In the absence of a publicly available crystal structure at the time of this writing, this guide leverages established principles of physical organic chemistry and computational analysis of analogous structures to provide a robust, predictive model of its molecular architecture. Our approach is grounded in synthesizing empirical data with theoretical insights to deliver a document that is both instructive and immediately applicable to your research and development endeavors.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₈H₁₀N₂O₂, is an aromatic carboxylic acid that has garnered interest as a key intermediate in the synthesis of various organic materials, including specialized dyes and pigments.[1][2] Its utility is derived from the strategic placement of its functional groups: a carboxylic acid moiety and two amino groups on a toluene backbone. This arrangement of electron-donating amino groups and an electron-withdrawing carboxylic acid group on the aromatic ring creates a unique electronic environment that influences its chemical properties and potential applications. In the pharmaceutical and drug development sectors, substituted benzoic acids are common scaffolds, and understanding the nuanced structural details of molecules like this compound is paramount for rational drug design and the development of novel therapeutics.[3]

Predicted Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are a blend of information from chemical databases and predicted values where experimental data is not available.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[4] |

| Molecular Weight | 166.18 g/mol | PubChem[4] |

| CAS Number | 6633-36-9 | ChemicalBook[5] |

| IUPAC Name | This compound | PubChem[4] |

| Boiling Point (Predicted) | 453.3 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.353 g/cm³ | N/A |

| pKa (Predicted) | ~4-5 (Carboxylic Acid), ~3-4 (Amino Groups) | Inferred from related structures |

A Note on Purity and Appearance

Commercially available this compound is typically a solid, with colors ranging from yellow to brown. Purity levels are generally high, often exceeding 96.5%.

Conformational Analysis: A Deep Dive into 3D Space

The conformation of this compound is primarily determined by the rotational barriers around the C-C bond connecting the carboxylic acid to the benzene ring and the C-O bond within the carboxylic acid group.

The Carboxylic Acid Group: A Tale of Two Conformers

Computational studies on a wide range of substituted benzoic acids have consistently shown the existence of two primary conformers related to the orientation of the hydroxyl proton of the carboxylic acid: cis and trans.[6][7] The cis conformer, where the O=C-O-H dihedral angle is approximately 0°, is generally the more stable form due to favorable electronic interactions.[6][7] The trans conformer, with a dihedral angle of roughly 180°, is higher in energy.[6] For this compound, it is predicted that the cis conformer will be the dominant species in the gas phase and in non-polar solvents.

The Influence of Ring Substituents

The two amino groups and the methyl group on the benzene ring exert both steric and electronic effects that influence the overall molecular conformation. The ortho effect, a well-documented phenomenon in substituted benzoic acids, suggests that substituents adjacent to the carboxylic acid can force it out of the plane of the aromatic ring to alleviate steric strain.[8] However, in this compound, the substituents are not in the ortho positions (positions 2 and 6). Therefore, significant steric hindrance leading to a large dihedral angle between the carboxylic acid group and the benzene ring is not anticipated. It is likely that the molecule adopts a nearly planar conformation to maximize resonance stabilization.

The diagram below illustrates the predicted, most stable conformation of this compound, highlighting the key structural features.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H10N2O2 | CID 245116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

thermal stability and decomposition of 3,5-Diamino-4-methylbenzoic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Diamino-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (CAS No. 6633-36-9), a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2] As a Senior Application Scientist, this document synthesizes available data with established analytical principles to offer field-proven insights for researchers, scientists, and drug development professionals. The guide details the compound's physicochemical properties, explores its anticipated decomposition pathways, and provides robust, self-validating experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Safety, handling, and storage protocols based on current GHS classifications are also presented to ensure safe laboratory practices.

Compound Identification and Physicochemical Properties

This compound, also known as 3-Amino-p-toluic acid, is a substituted aromatic carboxylic acid.[3] Its structure, featuring two electron-donating amino groups and a methyl group, significantly influences its chemical reactivity and thermal behavior. These functional groups make it a valuable building block, particularly in polymerization reactions where thermal stability is a critical parameter.[2][4]

Table 1: Compound Identification

| Identifier | Data | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [5] |

| Synonyms | 3,5-Diamino-p-toluic acid | [1] |

| CAS Number | 6633-36-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | White to sallow pink crystalline solid, powder, or chunks |[1][6] |

Table 2: Physicochemical Properties

| Property | Value | Notes & Source(s) |

|---|---|---|